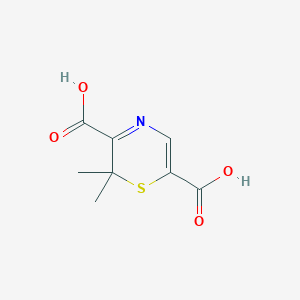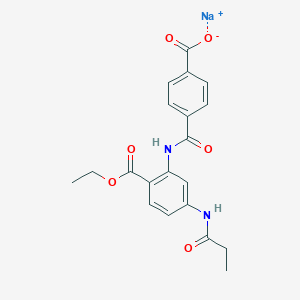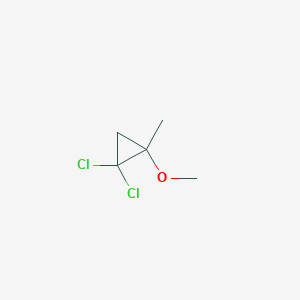
1,1-Dichloro-2-methoxy-2-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-methoxy-2-methylcyclopropane, also known as methoxychlor, is a synthetic organochlorine insecticide that was widely used in agriculture and public health programs until it was banned in many countries due to its harmful effects on the environment and human health. Despite its ban, methoxychlor remains an important compound in scientific research, particularly in the fields of toxicology, pharmacology, and biochemistry.
Wirkmechanismus
Methoxychlor acts as an insecticide by disrupting the nervous system of insects, causing paralysis and death. It works by binding to the gamma-aminobutyric acid (GABA) receptor in the insect's nervous system, which inhibits the transmission of nerve impulses. Methoxychlor also has estrogenic activity, which means it can bind to and activate estrogen receptors in the body. This property has been linked to the adverse effects of 1,1-Dichloro-2-methoxy-2-methylcyclopropane on reproductive health and development.
Biochemische Und Physiologische Effekte
Methoxychlor has been shown to have a range of biochemical and physiological effects on living organisms. It can accumulate in fatty tissues and persist in the environment for long periods of time, leading to bioaccumulation and biomagnification in food chains. Methoxychlor exposure has been linked to reproductive and developmental toxicity, including decreased fertility, altered sexual development, and increased risk of breast cancer. It has also been associated with neurotoxicity, immunotoxicity, and endocrine disruption.
Vorteile Und Einschränkungen Für Laborexperimente
Methoxychlor has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also soluble in a range of solvents, making it easy to prepare solutions for experiments. However, 1,1-Dichloro-2-methoxy-2-methylcyclopropane has several limitations that must be considered when using it in laboratory experiments. It is highly toxic and must be handled with care to avoid exposure. It is also subject to degradation and transformation in the environment, which can affect its activity and toxicity.
Zukünftige Richtungen
There are several future directions for research on 1,1-Dichloro-2-methoxy-2-methylcyclopropane. One area of interest is the development of safer and more effective insecticides to replace 1,1-Dichloro-2-methoxy-2-methylcyclopropane and other organochlorine pesticides. Another area of research is the investigation of the mechanisms of 1,1-Dichloro-2-methoxy-2-methylcyclopropane toxicity and its effects on human health. This includes understanding the molecular pathways involved in 1,1-Dichloro-2-methoxy-2-methylcyclopropane-induced toxicity, as well as identifying biomarkers of exposure and toxicity. Finally, there is a need for continued monitoring of 1,1-Dichloro-2-methoxy-2-methylcyclopropane levels in the environment and in food sources to assess the potential risks to human health and the environment.
Synthesemethoden
Methoxychlor can be synthesized by reacting 1,1,1-trichloro-2-methyl-2-propanol with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain 1,1-Dichloro-2-methoxy-2-methylcyclopropane. The synthesis of 1,1-Dichloro-2-methoxy-2-methylcyclopropane is relatively simple and can be carried out on a large scale, making it a cost-effective insecticide.
Wissenschaftliche Forschungsanwendungen
Methoxychlor has been extensively studied in scientific research due to its unique chemical properties and potential applications. It has been used as a model compound for studying the toxicity and metabolism of organochlorine pesticides, as well as for investigating the effects of environmental pollutants on human health. Methoxychlor has also been used in pharmacological studies to evaluate its potential as an anti-cancer, anti-inflammatory, and anti-oxidant agent.
Eigenschaften
CAS-Nummer |
120128-93-0 |
|---|---|
Produktname |
1,1-Dichloro-2-methoxy-2-methylcyclopropane |
Molekularformel |
C5H8Cl2O |
Molekulargewicht |
155.02 g/mol |
IUPAC-Name |
1,1-dichloro-2-methoxy-2-methylcyclopropane |
InChI |
InChI=1S/C5H8Cl2O/c1-4(8-2)3-5(4,6)7/h3H2,1-2H3 |
InChI-Schlüssel |
DFUQCMYZQAUXFN-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Cl)Cl)OC |
Kanonische SMILES |
CC1(CC1(Cl)Cl)OC |
Synonyme |
Cyclopropane, 1,1-dichloro-2-methoxy-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
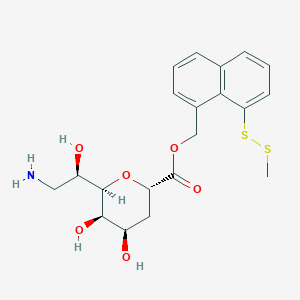
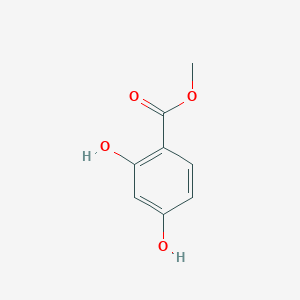

![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
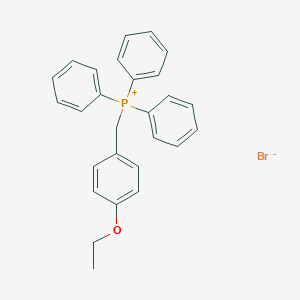
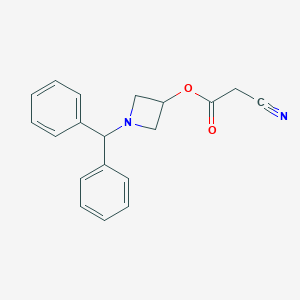
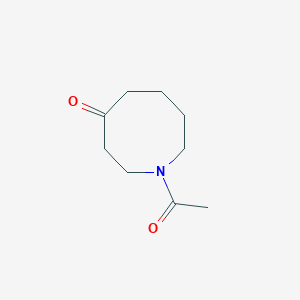

![(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one](/img/structure/B44511.png)
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
